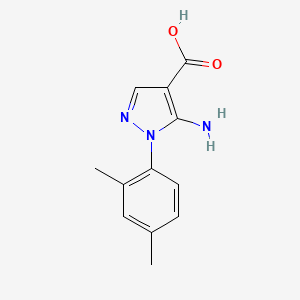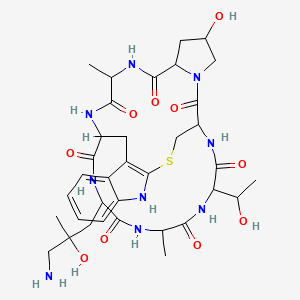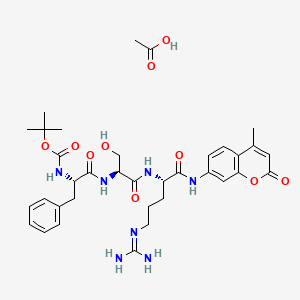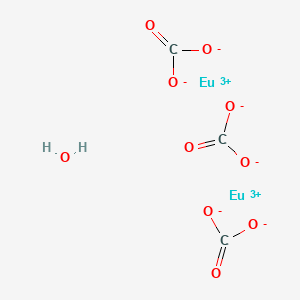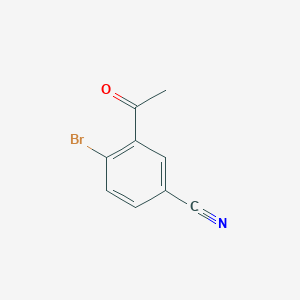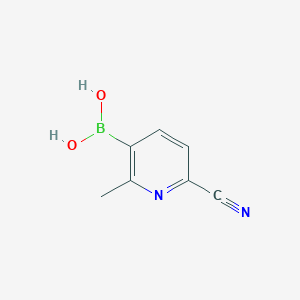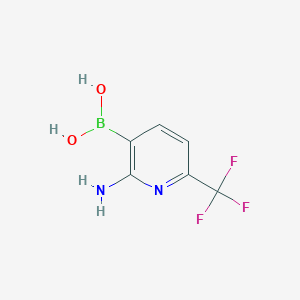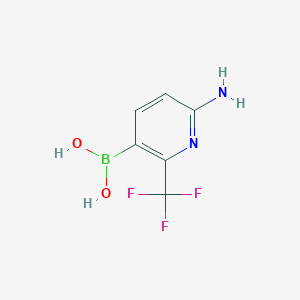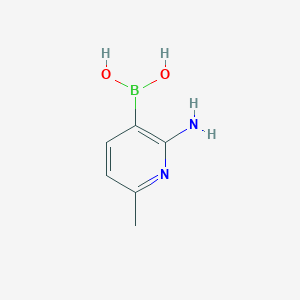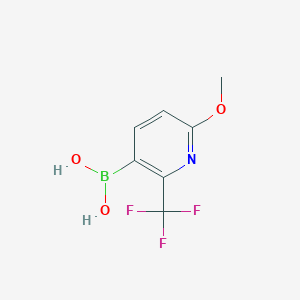
6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid (6-MTPBA) is a boronic acid derivative that is widely used in organic synthesis and scientific research due to its unique properties. It is a versatile reagent that can be used as a catalyst, ligand, or scavenger in a variety of reactions. 6-MTPBA has been found to be particularly useful in the synthesis of heterocyclic compounds, such as pyridines, pyrimidines, and thiophenes. In addition, it has been used for the synthesis of a variety of pharmaceuticals and other biologically active compounds.
Applications De Recherche Scientifique
6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of heterocyclic compounds, such as pyridines, pyrimidines, and thiophenes. In addition, it has been used to synthesize a variety of pharmaceuticals and other biologically active compounds. Furthermore, it has been used as a scavenger in the purification of proteins and as a ligand in the synthesis of asymmetric catalysts.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid is not fully understood. However, it is believed to involve the formation of a trifluoromethylated pyridine-3-boronic acid intermediate, which can then react with a variety of substrates. This intermediate can then be converted to the desired product by a variety of methods, such as hydrolysis or oxidation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid are not well understood. However, it has been shown to be non-toxic when administered in small amounts in laboratory animals. In addition, it has been found to be non-mutagenic in a variety of in vitro tests.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid in laboratory experiments provides a number of advantages. It is relatively inexpensive and can be easily synthesized in the laboratory. In addition, it is highly reactive, which allows for the rapid synthesis of a variety of heterocyclic compounds. However, it is important to note that 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid is a strong acid and should be handled with caution.
Orientations Futures
Given its versatility and potential applications, there are a number of potential future directions for 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid. These include its use in the synthesis of a variety of pharmaceuticals and other biologically active compounds, as well as its use in the synthesis of asymmetric catalysts. In addition, further research could be conducted to better understand its mechanism of action and to explore its potential applications in biochemistry and physiology. Finally, further research could be conducted to explore its potential uses in the purification of proteins and other biomolecules.
Méthodes De Synthèse
The synthesis of 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid typically involves the reaction of an appropriate pyridine-3-boronic acid with a trifluoromethylating reagent, such as trifluoromethanesulfonic anhydride (TFMS). This reaction proceeds in the presence of a base, such as sodium hydroxide, and is typically carried out in an organic solvent, such as dichloromethane. The reaction is typically conducted at room temperature and is complete within a few hours.
Propriétés
IUPAC Name |
[6-methoxy-2-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO3/c1-15-5-3-2-4(8(13)14)6(12-5)7(9,10)11/h2-3,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNHLKAGWMOLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


